(S)-N-Benzylglutamic acid
Overview
Description
(S)-N-Benzylglutamic acid is a natural product found in Metzgeria rufula with data available.
Scientific Research Applications
Crystal Structure Analysis :
- (S)-N-Benzylglutamic acid has been studied for its crystal structure using three-dimensional X-ray intensity data. The research revealed the absolute configuration of the glutamic acid component and discussed the unique conformation of its carbon skeleton, which differs from other analyzed glutamic acids. This study contributes to the understanding of molecular structures and conformations in crystallography (Ashida, Sasada, & Kakudo, 1967).
Synthesis and Neuroexcitatory Activity :
- Research on the stereoselective synthesis of different diastereoisomers of this compound has been conducted. One specific isomer, (2S,3R)-s-Benzylglutamic acid, was found to exhibit significantly higher neuroexcitatory activity compared to glutamate and other isomers, suggesting potential applications in neurobiology and pharmaceutical research (Shirahama, Hashimoto, Yanagida, & Horikawa, 1990).
Metabolism Studies :
- The role of glutathione in reacting with benzene oxide, a metabolite of benzene, has been investigated. The study provides insights into the detoxification pathways involving glutathione and metabolites like benzene oxide, which is related to this compound metabolism (Henderson et al., 2005).
Acyclic Analogs of Kainoids and Depolarizing Activities :
- Research on the synthesis of acyclic analogs of kainoids, including β-benzylglutamic acids, has been conducted. These compounds' depolarizing activities were observed, which is significant for understanding neurotransmitter activities and developing potential therapeutic agents (Hashimoto, Hashimoto, & Shirahama, 1996).
Optical Resolution in Amino Acid Synthesis :
- The synthesis and optical resolution of DL-2-Benzylglutamic acid have been achieved, providing two optically active isomers. This research is significant in the field of stereochemistry and the synthesis of optically active compounds, which are crucial in pharmaceuticals (IzumiYoshiharu et al., 2006).
Food Science and Additives :
- Benzoic acid and its derivatives, including this compound, are natural components in foods and additives. They have been studied for their uses, exposure, and controversy in food science, highlighting their significance in nutritional studies and food safety (del Olmo, Calzada, & Nuñez, 2017).
Enzyme Assays and Biotechnology :
- Studies on glucuronoyl esterases have used commercially available benzyl glucuronic acid ester, related to this compound, for enzyme assays. This research is crucial for understanding enzyme activities and developing biotechnological applications (Sunner et al., 2015).
Treatment in Metabolic Disorders :
- N-carbamylglutamate, an analog of this compound, has been used to treat hyperammonemia in neonates with methylmalonic aciduria, demonstrating the potential therapeutic applications of related compounds in treating metabolic disorders (Yap et al., 2016).
Medical and Pharmaceutical Applications :
- Research on hyaluronic acid derivatives, including those esterified with benzyl alcohol, relates to the study of this compound. These studies highlight the use of such compounds in medical and pharmaceutical applications, including tissue engineering and wound healing (Abatangelo et al., 2020).
Environmental and Occupational Health Studies :
- The study of urban air and tobacco smoke in benzene exposure, involving metabolites related to this compound, provides insights into environmental and occupational health. It emphasizes the importance of understanding the impact of environmental pollutants on human health (Bono et al., 2005).
Agricultural Studies :
- Research on benzoic acid's physiological role in plant growth and yield, related to this compound, contributes to agricultural science, particularly in understanding how such compounds affect plant development and crop yields (Sadak, El-Lethy, & Dawood, 2013).
Diagnostic Marker Analysis in Metabolic Diseases :
- Analytical methods for detecting organic acids, including derivatives of this compound, have been developed for diagnosing inherited metabolic disorders. This research is significant in the medical field for early diagnosis and treatment of such disorders (Al-Dirbashi et al., 2007).
Properties
IUPAC Name |
(2S)-2-(benzylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNQUNHINYDDN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455478 | |
Record name | N-Benzyl-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77539-18-5 | |
Record name | N-Benzyl-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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